Product packaging for 4-(Morpholin-4-yl)but-2-yn-1-amine(Cat. No.:)

4-(Morpholin-4-yl)but-2-yn-1-amine

Cat. No.: B13231220
M. Wt: 154.21 g/mol
InChI Key: JOWSVDKIKMAKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-yl)but-2-yn-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a propargylamine group, a key structural motif found in several biologically active molecules. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Propargylamine derivatives are established as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform . This mechanism is critical in neurodegenerative disease research, as MAO-B inhibitors are investigated for their potential neuroprotective effects in models of Parkinson's and Alzheimer's disease . The propargyl moiety itself is known to contribute to stabilizing mitochondrial membranes and preventing apoptosis, independent of MAO inhibition, broadening its research utility in neuroscience . Beyond neuroscience, the propargylamine structure holds significant value in oncology research. Certain MAO inhibitors have demonstrated compelling anticancer potential against various cell lines, including prostate cancer, glioma brain tumors, and non-small cell lung cancer, spurring interest in drug repurposing and the development of new therapeutic agents . Furthermore, propargylamine-based compounds serve as versatile synthetic intermediates for constructing pharmacologically important heterocycles, such as imidazoles, pyrroles, and quinolines, making them valuable building blocks in organic and medicinal chemistry synthesis programs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B13231220 4-(Morpholin-4-yl)but-2-yn-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-morpholin-4-ylbut-2-yn-1-amine

InChI

InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h3-9H2

InChI Key

JOWSVDKIKMAKOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCN

Origin of Product

United States

Characterization and Advanced Analytical Methodologies for 4 Morpholin 4 Yl but 2 Yn 1 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 4-(Morpholin-4-yl)but-2-yn-1-amine, ¹H and ¹³C NMR spectra would provide critical information on the number and connectivity of hydrogen and carbon atoms.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the morpholine (B109124) ring, the methylene (B1212753) groups of the butyl chain, and the amine proton. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would likely appear as multiplets in the range of 2.5-4.0 ppm. The methylene protons adjacent to the alkyne and the amine group would also exhibit characteristic shifts.

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbons of the morpholine ring would typically resonate between 45 and 70 ppm. The acetylenic carbons of the but-2-yn-1-amine (B3052429) backbone would be expected in the 70-90 ppm range, a characteristic region for sp-hybridized carbons. The chemical shifts of the methylene carbons would further confirm the structure.

While general NMR data for N-substituted morpholines and propargylamines are available, specific, experimentally-verified spectral assignments for this compound are not currently published.

Hypothetical ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Morpholine CH₂-N 2.5 - 2.7 m
Morpholine CH₂-O 3.6 - 3.8 m
CH₂-C≡ ~3.3 t
≡C-CH₂-N ~3.4 t

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Morpholine C-N ~53
Morpholine C-O ~67
CH₂-C≡ ~48
C≡C ~80, ~85

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching of the primary amine. The C-H stretching vibrations of the alkyl groups would appear around 2850-2960 cm⁻¹. A weak but sharp absorption band around 2200-2260 cm⁻¹ would be indicative of the C≡C triple bond, a key feature of the butynyl group. The C-O-C stretching of the morpholine ether linkage would likely be observed in the 1100-1150 cm⁻¹ region. While IR spectra for various morpholine derivatives exist, a published spectrum specifically for this compound is not available.

Expected FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3400
C-H Stretch (Alkyl) 2850 - 2960
C≡C Stretch (Alkyne) 2200 - 2260

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), it would allow for the unambiguous determination of the molecular formula (C₈H₁₄N₂O). This data is essential for the definitive identification of a newly synthesized compound. At present, published HRMS data for this specific molecule is unavailable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for analyzing the purity of this compound and for studying its behavior in complex mixtures. In a typical LC-MS analysis, the compound would be separated on a chromatographic column and subsequently ionized and detected by the mass spectrometer. The resulting data would provide the retention time of the compound and its mass-to-charge ratio, confirming its identity and purity. While LC-MS is a standard technique for the analysis of amine-containing compounds, specific LC-MS methods and data for this compound have not been detailed in the scientific literature.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules. In the analysis of this compound, the molecular ion peak is expected at an odd-numbered mass-to-charge ratio (m/z), a characteristic feature for compounds containing an odd number of nitrogen atoms, according to the nitrogen rule. libretexts.orgyoutube.com The molecular formula for this compound is C₈H₁₄N₂O, giving it a molecular weight of 154.21 g/mol .

Upon electron impact, the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern is dominated by cleavages influenced by the functional groups present: the morpholine ring, the primary amine, and the internal alkyne.

Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.org Cleavage of the C-C bond adjacent to the primary amine (C₁-C₂) would result in the loss of a CH₂NH₂ radical, leading to a significant fragment.

Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation. A common pathway involves the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules, which is a known fragmentation pattern for morpholine and its derivatives. researchgate.netnih.gov

Cleavage adjacent to the Morpholine Nitrogen: The bond between the nitrogen of the morpholine ring and the butynyl chain can cleave, leading to the formation of a stable morpholinium cation or fragments derived from it.

A hypothetical fragmentation table is presented below, outlining the expected major ions.

m/z Value (Hypothetical) Proposed Fragment Ion Fragmentation Pathway
154[C₈H₁₄N₂O]⁺•Molecular Ion
124[C₇H₁₀NO]⁺Loss of •CH₂NH₂ (Alpha-cleavage)
100[C₅H₉NO]⁺•Retro-Diels-Alder type fragmentation of the morpholine ring
86[C₄H₈NO]⁺Cleavage of the butynyl chain adjacent to the morpholine ring
57[C₃H₅O]⁺Further fragmentation of the morpholine ring
30[CH₄N]⁺Fragment corresponding to CH₂NH₂

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and research chemicals. nih.govresearchgate.net For a polar compound like this compound, which lacks a strong UV chromophore, several HPLC strategies can be employed.

Reversed-Phase HPLC (RP-HPLC): A common approach involves using a C18 stationary phase. nih.gov Due to the compound's polarity, a mobile phase with a high aqueous content is typically required. To improve peak shape and retention for the basic amine, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase.

Derivatization: To enhance detection sensitivity, pre-column or post-column derivatization can be utilized. sigmaaldrich.com Reagents like o-phthaldiadehyde (OPA) or dansyl chloride react with the primary amine to form highly fluorescent derivatives, allowing for sensitive fluorescence detection (FLD). nih.govmdpi.com This approach is particularly useful for quantifying trace amounts of the amine. nih.gov

Mixed-Mode Chromatography: Columns that offer mixed-mode retention mechanisms, such as reversed-phase and cation-exchange, can provide unique selectivity for polar bases. helixchrom.com For instance, a Coresep 100 column, which operates on a mixed-mode mechanism, has been used to separate morpholine and other ethanolamines. helixchrom.com

A representative HPLC method is detailed in the table below.

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for general-purpose) or FLD (post-derivatization)
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining purity. analyticaltoxicology.comaga-analytical.com.pl For this compound, standard silica (B1680970) gel plates (Silica Gel 60 F254) are typically used as the stationary phase. nih.gov

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a relatively non-polar solvent with a polar solvent and a basic additive is often effective for amines. For instance, a system of chloroform-methanol-ammonia can be used to separate cyclic amines. researchgate.net Another common system involves ethyl acetate (B1210297) and petroleum ether, often with a small amount of triethylamine (B128534) to reduce tailing of basic spots. nih.gov

Visualization of the spots on the TLC plate can be achieved through various methods. While the compound may show some quenching under UV light (at 254 nm) if it contains any UV-active impurities or if the plate has a fluorescent indicator, specific staining reagents are more effective. Ninhydrin is an excellent choice as it reacts with the primary amine to produce a distinctively colored spot (typically purple or green), often upon gentle heating. chemistryhall.com

Parameter Condition
Stationary Phase Silica Gel 60 F254 Aluminum Sheets
Mobile Phase System 1 Chloroform : Methanol : 25% Aqueous Ammonia (B1221849) (80:20:2 v/v/v) researchgate.net
Mobile Phase System 2 Ethyl Acetate : Petroleum Ether (3:2 v/v) nih.gov
Visualization 1. UV light (254 nm)2. Ninhydrin stain followed by heating
Rf Value Dependent on the specific mobile phase composition

Ion-Exchange Chromatography with Suppressed Conductivity Detection

For the precise quantification of amines that lack a UV chromophore, ion-exchange chromatography (IC) with suppressed conductivity detection is a well-established and highly sensitive method. thermofisher.comcromlab-instruments.es This technique is particularly suited for determining low concentrations of amines in various matrices. nih.gov

In this method, a cation-exchange column (e.g., IonPac CS17) is used to separate the protonated amine. researchgate.net An acidic eluent, such as methanesulfonic acid, is employed to carry the analyte through the column. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte, leading to excellent sensitivity. thermofisher.com This method avoids the need for derivatization and is highly specific for ionic species. thermofisher.com

Parameter Condition
System Reagent-Free Ion Chromatography (RFIC) thermofisher.com
Guard Column IonPac CG17 (or similar) researchgate.net
Analytical Column IonPac CS17 (or similar) researchgate.net
Eluent Methanesulfonic Acid (MSA) gradient researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Suppressed Conductivity thermofisher.comnih.govresearchgate.net

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. nih.gov

For this compound, the molecular formula is C₈H₁₄N₂O. The theoretical elemental composition is calculated based on its molecular weight (154.21 g/mol ). The results of elemental analysis are considered acceptable if they fall within ±0.4% of the calculated theoretical values.

Element Symbol Theoretical Percentage (%)
CarbonC62.31
HydrogenH9.15
NitrogenN18.17
OxygenO10.37

In Vitro Biological Activity Spectrum of 4 Morpholin 4 Yl but 2 Yn 1 Amine Analogues

Antimicrobial Efficacy Studies

Antibacterial Activity (e.g., against Bacillus subtilis, Staphylococcus aureus)

No specific data from peer-reviewed studies detailing the antibacterial activity of 4-(Morpholin-4-yl)but-2-yn-1-amine analogues against key Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus were found. However, studies on other morpholine (B109124) derivatives have shown antibacterial potential. For instance, a series of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties. One compound from this series demonstrated potency against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 75 ± 0.81 µg/mL.

Antifungal Activity (e.g., against Candida albicans)

Similarly, there is a lack of specific research on the antifungal efficacy of this compound analogues against the common fungal pathogen Candida albicans. Studies on different morpholine-containing compounds, such as 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, have indicated some antifungal activity. In one study, certain derivatives exhibited zones of inhibition against C. albicans.

Determination of Minimum Inhibitory Concentration (MIC)

Without specific studies on this compound analogues, no MIC values can be reported for their activity against Bacillus subtilis, Staphylococcus aureus, or Candida albicans. The MIC is a critical measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

In Vitro Assay Methodologies (e.g., Agar (B569324) Diffusion Method, Broth Dilution Test)

Standard in vitro methodologies are employed to determine the antimicrobial efficacy of novel compounds.

The Agar Diffusion Method involves placing the test compound on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition where microbial growth is prevented. The diameter of this zone is indicative of the compound's antimicrobial activity.

The Broth Dilution Test is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This test involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the microorganism. The lowest concentration that shows no visible growth after incubation is recorded as the MIC.

Anticancer and Cytotoxic Investigations

Specific investigations into the anticancer and cytotoxic properties of this compound analogues are not well-documented in the available literature. The morpholine ring is present in some approved and experimental anticancer drugs, suggesting that new derivatives could possess cytotoxic activity.

In Vitro Cytotoxicity Assays (e.g., MTT, LDH Cell Viability Tests)

To evaluate the potential of a compound to be used in cancer therapy, its cytotoxic effect on cancer cells is assessed using various in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. A solubilization solution is added to dissolve the insoluble purple formazan crystals into a colored solution. The absorbance of this colored solution is quantified by a spectrophotometer, and the intensity is directly proportional to the number of viable, metabolically active cells.

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The assay measures the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The amount of NADH is then measured, which is proportional to the amount of LDH released and, therefore, the extent of cell death. This method is considered a reliable marker for cytotoxicity and cytolysis.

Without experimental data for this compound analogues, no specific cytotoxicity values (e.g., IC50) can be provided.

Screening against Specific Cancer Cell Lines (e.g., Breast Cancer Cells, Human Fibroblasts)

The cytotoxic effects of morpholine-containing compounds have been evaluated against various cancer cell lines, including breast cancer and normal human fibroblasts, to determine their potential as anticancer agents and their selectivity.

One study investigated the in vitro cytotoxic effects of a morpholine derivative, 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, on human fibroblasts, peripheral blood mononuclear cells, and a breast cancer cell line. preprints.orgsemanticscholar.org The study utilized MTT and LDH cell viability tests to assess cytotoxicity. preprints.org The findings indicated that this compound possesses cytotoxic activity against breast cancer cells while having a smaller effect on normal fibroblasts and blood mononuclear cells. semanticscholar.org A preliminary therapeutic range for this compound was identified as 0.6 - 2.0 µM. semanticscholar.org These results suggest that this morpholine derivative is a promising candidate for further investigation as an anti-tumor agent. preprints.orgsemanticscholar.org

Other studies have explored the anticancer potential of various classes of morpholine derivatives. For instance, triazene-appended morpholine chalcones have been synthesized and screened for their activity against breast, lung, and colorectal cancer cell lines. nih.gov One such compound, (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) with an IC50 value of 20 µM. nih.gov Notably, this compound showed minimal cytotoxic effects on non-cancerous HEK-293T cell lines, indicating a degree of selectivity for cancer cells. nih.gov

Furthermore, the anticancer activity of morpholinyldithiocarbamato Cu(II) and Zn(II) complexes has been evaluated against renal (TK10), melanoma (UACC62), and breast (MCF7) cancer cells using a Sulforhodamine B (SRB) assay. researchgate.net The results showed that the zinc complex was the most active against the breast cancer cell line. researchgate.net

Compound ClassSpecific CompoundCell LineActivityReference
Morpholine-Triazine Derivative2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazineBreast Cancer CellsCytotoxic, Therapeutic Range: 0.6 - 2.0 µM semanticscholar.org
Morpholine-Triazine Derivative2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazineHuman FibroblastsLess cytotoxic than against breast cancer cells semanticscholar.org
Triazene-Appended Morpholine Chalcone(E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast Cancer)IC50: 20 µM nih.gov
Morpholinyldithiocarbamato Complex[Zn(μ-MphDTC)2(MphDTC)2]MCF7 (Breast Cancer)Active researchgate.net

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the treatment of conditions like Alzheimer's disease. nih.govnih.gov Various synthetic compounds, including those with heterocyclic structures, have been evaluated as potential AChE inhibitors. nih.gov

For example, a study on novel 1,3,4-oxadiazole (B1194373) derivatives identified them as promising AChE inhibitors, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. nih.gov Kinetic studies indicated that these compounds bind to an allosteric site on the AChE enzyme, thereby reducing its efficiency. nih.gov Another study on flavonoids derived from naringenin (B18129) also identified several compounds with good AChE inhibitory activity (IC50 < 100 µM), with the most potent compound having an IC50 of 13.0 ± 1.9 µM. nih.gov

Compound ClassIC50 Range (µM)NoteReference
1,3,4-Oxadiazole Derivatives41.87 - 1580.25Bind to allosteric site of AChE. nih.gov
Flavonoid Derivatives< 100Most potent compound had an IC50 of 13.0 ± 1.9 µM. nih.gov

The inhibitory activity of compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman. nih.govpublichealthtoxicology.com This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863). aatbio.com The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). nih.govpublichealthtoxicology.com

The rate of color formation is directly proportional to the AChE activity and is measured by monitoring the increase in absorbance at 412 nm. nih.govpublichealthtoxicology.comaatbio.com The assay is typically performed in a phosphate (B84403) buffer at a controlled pH. publichealthtoxicology.comresearchgate.net A typical procedure involves adding the DTNB solution, the AChE enzyme, and the buffer to a cuvette, followed by the addition of the ATCh substrate to start the reaction. nih.govnih.gov The absorbance is measured immediately and after a set time interval to determine the rate of the reaction. nih.govnih.gov While widely used, the method has some limitations, such as potential interference from certain compounds and the instability of the Ellman's reagent. nih.govnih.gov

Receptor Antagonism Studies

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that act through at least two G protein-coupled receptors, the CysLT1 and CysLT2 receptors. capes.gov.br While CysLT1 receptor antagonists are established therapeutic agents, the role of the CysLT2 receptor is less understood, partly due to a lack of selective antagonists. nih.govnih.gov The CysLT2 receptor binds LTC4 and LTD4 with high affinity. nih.gov

The development of selective CysLT2 receptor antagonists is crucial for elucidating the receptor's physiological and pathological roles. nih.gov Such antagonists would be valuable pharmacological tools and could have therapeutic potential in cardiovascular and inflammatory diseases. nih.gov Research has led to the identification of potent and selective CysLT2 receptor antagonists, which are essential for distinguishing the functions of CysLT1 and CysLT2 receptors. nih.govnih.gov The presence of CysLT2 receptors can also modulate the function of CysLT1 receptors through the formation of heterodimers. nih.govnih.gov

The in vitro inhibitory activity of CysLT2 receptor antagonists is assessed using various cellular and molecular assays. A common method involves using cells stably transfected to express the human CysLT1 or CysLT2 receptor. nih.gov The antagonist's potency and selectivity are then determined by measuring its ability to block the intracellular calcium mobilization induced by CysLTs. nih.gov This is often monitored using aequorin luminescence measurements. nih.gov

Another approach to assess receptor antagonism is through reporter cell bioassays. nih.gov The specificity of antagonists can be confirmed using flow cytometry to detect receptor proteins on permeabilized cells. nih.gov Furthermore, the functional consequences of receptor antagonism, such as the inhibition of mitogenic responses in mast cells, can be evaluated. nih.gov The lack of selective CysLT2 receptor antagonists has historically hindered a complete understanding of the contributions of this receptor to the integrated functions of CysLTs. nih.gov

Structure Activity Relationship Sar Investigations of 4 Morpholin 4 Yl but 2 Yn 1 Amine Derivatives

Influence of the Morpholine (B109124) Moiety on Biological Activity and Pharmacokinetic Profile

The morpholine heterocycle is a prominent feature in a multitude of bioactive molecules and approved drugs, often considered a "privileged structure" in medicinal chemistry. nih.govpharmjournal.ru Its frequent use stems from its ability to confer advantageous physicochemical, metabolic, and biological properties to a parent molecule. nih.gov The morpholine ring is a versatile and synthetically accessible building block that can be readily incorporated into molecules. nih.gov

Numerous in vivo studies have shown that the inclusion of a morpholine moiety can enhance biological potency and provide compounds with desirable drug-like characteristics, including improved pharmacokinetic profiles. nih.govpharmjournal.ru The structural features of morpholine are key to these benefits. The presence of a weakly basic nitrogen atom and an oxygen atom at the opposite position gives the ring a pKa value similar to the pH of blood, which can enhance aqueous solubility and permeability across the blood-brain barrier (BBB). nih.gov Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the electron-deficient nature of the ring allows for hydrophobic interactions, contributing to target binding. researchgate.netacs.org Molecules containing morpholine often exhibit improved metabolic stability, favorable clearance rates, and a better profile against cytochrome P450 enzymes like CYP3A4. acs.org

In certain molecular targets, the morpholine ring is an essential part of the pharmacophore, directly contributing to selective affinity for receptors or inhibiting enzyme active sites. nih.gov A relevant example is seen in a series of H3 receptor antagonists based on a (4-aminobutyn-1-yl)benzylamine scaffold. In this series, the replacement of a piperidine (B6355638) ring with a morpholine ring led to the development of compound JNJ-10181457, which demonstrated improved potency and better CNS druggability, characterized by a higher ability to penetrate the BBB. nih.gov

Impact of Substituent Modifications on Efficacy and Potency

The efficacy and potency of derivatives of 4-(Morpholin-4-yl)but-2-yn-1-amine can be significantly modulated by introducing various substituents onto the core structure. These modifications can alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

In the parent compound, this compound, the 4-position of the morpholine ring is occupied by the nitrogen atom, which serves as the point of attachment for the but-2-yn-1-amine (B3052429) side chain. SAR studies on related complex molecules, such as those targeting the PI3K/Akt/mTOR pathway, reveal the importance of substituents on the broader molecular scaffold. For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, modifications were made to a benzene (B151609) ring attached elsewhere in the molecule. nih.gov It was found that substituents at the C-4 position of this separate benzene ring had a significant impact on activity; compounds with electron-withdrawing groups (e.g., Cl, F, Br) showed better cytotoxic activity than those with electron-donating groups (e.g., OCH₃, H). nih.gov Similarly, in a series of 4-morpholinopyrrolopyrimidine derivatives, various substitutions on the pyrrolopyrimidine core were explored, leading to the identification of potent and selective inhibitors of PI3Kα and/or mTOR. nih.gov These findings underscore that while the morpholine moiety provides a favorable foundation, fine-tuning of activity and selectivity often depends on modifications at other positions within the larger molecular structure.

Introducing alkyl groups onto the carbon framework of the morpholine ring is a key strategy for modulating biological activity. Studies on various morpholine-containing compounds have shown that such substitutions can enhance potency and selectivity for specific targets. nih.gove3s-conferences.org

For example, in the context of developing selective mTOR kinase inhibitors, it was discovered that the mTOR active site has a deeper pocket compared to the related PI3K enzymes. nih.govacs.org This structural difference was exploited by introducing specific substitutions onto the morpholine ring. The introduction of a methyl group at the C-3 position or an ethylene (B1197577) bridge between the C-3 and C-5 positions of the morpholine ring led to the development of highly selective and brain-penetrant mTOR inhibitors. nih.govacs.org These bridged morpholines are particularly beneficial for CNS-targeted agents because they can decrease lipophilicity by enhancing the polar surface area through conformational changes. nih.gov Research on other morpholine derivatives has also indicated that introducing an alkyl substitution at the C-3 position can lead to an increase in anticancer activity. e3s-conferences.org

Table 1: Effect of Alkyl Substitutions on the Morpholine Ring in mTOR Inhibitors
Substitution on Morpholine RingObserved EffectRationale/BenefitReference
Methyl group at C-3Increased selectivity for mTOR over PI3KAccommodated by a deeper pocket in the mTOR active site. nih.govacs.org
Ethylene bridge between C-3 and C-5Increased selectivity for mTOR; Decreased lipophilicityCreates a bridged morpholine that fits the mTOR pocket; beneficial for CNS penetration. nih.govacs.org

Comparative Analysis with Analogous Heterocyclic Systems

To better understand the role of the morpholine ring, it is useful to compare its effects on activity and pharmacokinetics with those of structurally similar heterocyclic systems, such as piperidine and pyrrolidine. pharmjournal.runih.govmdpi.com

Piperidine is a six-membered heterocycle that is also frequently used in drug design. mdpi.com The primary difference from morpholine is the absence of the oxygen atom, making piperidine less polar. This difference can have profound effects on a compound's biological activity and properties.

In some instances, piperidine and morpholine can be interchanged to optimize a compound's profile. pharmjournal.ru A study on dual-target histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists found that replacing a piperazine (B1678402) ring with a piperidine ring was a critical modification. nih.gov This change significantly increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov Conversely, as previously mentioned in the context of (4-aminobutyn-1-yl)benzylamines, replacing a piperidine ring with a morpholine moiety resulted in a compound with higher potency and improved CNS penetration. nih.gov This highlights that the choice between these two rings is highly dependent on the specific biological target and desired properties.

Table 2: Comparative Effects of Morpholine vs. Piperidine Moieties
Compound ClassModificationResulting Change in Activity/PropertyReference
(4-aminobutyn-1-yl)benzylamines (H3 Antagonists)Piperidine → MorpholineImproved potency and CNS druggability (higher BBB penetration). nih.gov
H3/σ1 Receptor AntagonistsPiperazine → PiperidineMaintained H3R affinity while significantly increasing σ1R affinity. nih.gov

Pyrrolidine is a five-membered saturated heterocycle. wikipedia.org Its smaller ring size compared to morpholine and piperidine results in different conformational properties and basicity, which can influence biological activity. In a study of aryloxypropanolamines, the replacement of a primary amino group with cyclic structures, including pyrrolidine, piperidine, and morpholine, was found to increase analgesic activity. nih.gov

A detailed computational analysis comparing gem-aminal-based bis-morpholino, bis-piperidino, and bis-pyrrolidino compounds provided insight into their electronic differences. mdpi.com The study calculated properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's reactivity. The results showed distinct electronic profiles for each heterocyclic analogue, suggesting that the choice of ring system directly impacts the molecule's fundamental chemical characteristics and, by extension, its potential biological interactions. mdpi.com

Table 3: Calculated Electronic Properties of Analogous Heterocyclic Dimers
Propertybis-morpholino-methanebis-pyrrolidino-ethanebis-piperidino-ethaneReference
HOMO Energy (eV)-5.889-5.660-5.558 mdpi.com
LUMO Energy (eV)2.3232.3052.342 mdpi.com
Hardness (η) (eV)8.2127.8727.900 mdpi.com

Other Amine Substituents (e.g., Dimethylamine (B145610), Azocane)

The terminal primary amine of this compound is a critical site for modification in structure-activity relationship (SAR) studies. Altering the substitution on this nitrogen atom can significantly impact the compound's physicochemical properties, such as basicity, lipophilicity, and steric profile, which in turn influences its binding affinity, selectivity, and pharmacokinetic properties. While specific experimental data on the direct substitution with dimethylamine and the larger, more flexible azocane (B75157) ring on this particular scaffold are not extensively detailed in publicly available literature, general principles from related bioactive propargylamines and other amine-containing pharmacophores allow for a rational analysis. rsc.orgnih.gov

Dimethylamine Substitution: Replacing the primary amine with a dimethylamino group converts it to a tertiary amine. This modification removes the hydrogen bond donor capability of the amine group, leaving only a hydrogen bond acceptor site (the lone pair on the nitrogen). This can be a critical change if the primary amine's hydrogen atoms are involved in a key interaction with the biological target. Furthermore, the addition of two methyl groups increases steric bulk around the nitrogen atom, which could either be beneficial or detrimental to activity, depending on the size and shape of the binding pocket.

Azocane Substitution: Introducing an azocane (heptamethyleneimine) substituent results in a secondary amine incorporated into a large, eight-membered ring. nih.gov This modification significantly increases the lipophilicity and steric footprint compared to the parent primary amine. The conformational flexibility of the azocane ring is much greater than that of smaller rings like piperidine or pyrrolidine. This flexibility might allow the molecule to adopt a more optimal conformation for binding, but it could also introduce an entropic penalty upon binding. The nitrogen atom remains a hydrogen bond donor and acceptor. The choice between a small, rigid substituent and a large, flexible one like azocane is a key consideration in medicinal chemistry to probe the topographical requirements of a receptor binding site. nih.gov

Below is a data table illustrating these modifications. The activity data presented is hypothetical and serves to demonstrate the potential outcomes based on general SAR principles in medicinal chemistry.

Compound NameStructureAmine TypeKey SAR Observations (General Principles)
This compound (Parent Compound)Structure of this compoundPrimaryBaseline compound. Possesses two hydrogen bond donors and one acceptor site at the terminal nitrogen.
N,N-Dimethyl-4-(morpholin-4-yl)but-2-yn-1-amineStructure of Dimethylamine derivativeTertiaryLoses hydrogen bond donor capacity. Increased steric bulk may affect binding. Basicity is altered compared to the primary amine.
4-(Azocan-1-yl)-1-(morpholin-4-yl)but-2-yneStructure of Azocane derivativeSecondary (Cyclic)Significantly increases steric bulk and lipophilicity. High conformational flexibility. Retains one hydrogen bond donor site. nih.gov

Identification of Active Pharmacophores and Structural Requirements for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For the this compound series, the active pharmacophore can be dissected into three key components: the morpholine ring, the butynyl linker, and the terminal amine group. acs.orgsci-hub.se The spatial arrangement and properties of these components are crucial for biological activity. sci-hub.senih.gov

The But-2-ynyl Linker: This four-carbon acetylenic linker serves as a rigid spacer, holding the morpholine ring and the terminal amine at a specific distance and geometry. The rigidity of the alkyne bond is critical for reducing the number of available conformations, which can be favorable for binding affinity. The triple bond itself, being an electron-rich region, can participate in π-π stacking or other non-covalent interactions with the target protein. In some inhibitor classes, a terminal alkyne can act as a "warhead" for covalent bond formation, though in this internal alkyne, it primarily functions as a structural element. chemrxiv.org

The Terminal Amine Group: This is a key interactive feature, typically protonated at physiological pH. The resulting cation can form strong ionic bonds or salt bridges with anionic residues (e.g., aspartate, glutamate) in the active site of a receptor or enzyme. The hydrogens on a primary or secondary amine are potent hydrogen bond donors. SAR studies consistently show that the nature of the substitution on this amine (primary, secondary, or tertiary) and the size of the substituents are critical determinants of potency and selectivity. nih.gov

The structural requirements for the desired activity can be summarized as a molecule that positions a basic nitrogen center at a specific distance from a bulky, moderately polar heterocyclic group via a rigid linker.

Pharmacophoric FeatureStructural RolePotential Interactions
Morpholine RingScaffold; improves physicochemical properties (e.g., solubility). acs.orgnih.govHydrogen bond acceptor (oxygen atom); van der Waals interactions.
But-2-ynyl LinkerRigid spacer to control the distance and orientation between the two terminal groups.π-system interactions (e.g., π-π stacking); hydrophobic interactions.
Terminal AminePrimary interaction site; basic center.Ionic bonding (salt bridge); hydrogen bond donor/acceptor.

Computational and Theoretical Studies on 4 Morpholin 4 Yl but 2 Yn 1 Amine and Its Analogues

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for understanding how a ligand, such as a small molecule, might interact with a protein target.

Analysis of Ligand–Target Protein Interactions

Prediction of Binding Conformations and Modes

Computational studies on analogues of 4-(Morpholin-4-yl)but-2-yn-1-amine demonstrate the ability of molecular docking to predict how these molecules orient themselves within a protein's binding site. The conformation of the ligand and its binding mode are critical for its biological activity. For example, in the development of dopamine (B1211576) D4 receptor ligands, the size and substitution pattern of the morpholine (B109124) or related 1,4-oxazepane (B1358080) ring were found to be important for affinity. nih.gov These studies use computational models to visualize and assess the spatial arrangement of the ligand relative to key amino acid residues in the target protein.

Evaluation of Binding Energies and Interaction Profiles

A key output of molecular docking simulations is the estimation of binding energy, which provides a quantitative measure of the binding affinity between a ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction. Studies on various morpholine derivatives have utilized these calculations to rank potential drug candidates and prioritize them for further experimental testing. nih.gov The interaction profile, which details the specific types of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, is also evaluated to understand the basis of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Correlation of Structural Features with Biological Activity

QSAR studies on analogues of this compound have successfully established correlations between structural descriptors and biological activities like antimycobacterial or antioxidant effects. nih.govpensoft.net For a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, 2D and 3D-QSAR analyses were used to identify the physicochemical parameters that influence their antimycobacterial activity. nih.gov These models can indicate the steric and electronic requirements for optimal activity. nih.gov

In another study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity, QSAR analysis revealed that parameters such as polarization, dipole moment, lipophilicity, and molecular size have a significant impact on their efficacy. pensoft.netresearchgate.net Specifically, it was found that antioxidant activity tends to increase with decreased molecular area and volume, as well as lower lipophilicity and polarization. pensoft.netresearchgate.net Such models are valuable for the virtual screening of new compounds and for guiding the design of more potent analogues. pensoft.net

The following table summarizes key findings from a QSAR study on antioxidant morpholine derivatives. pensoft.net

DescriptorCorrelation with Antioxidant Activity
AreaNegative
Molecular VolumeNegative
LipophilicityNegative
PolarizationNegative
Dipole MomentPositive

Theoretical Predictions and Calculations (e.g., POM Calculations)

Theoretical calculations provide a deeper understanding of the electronic and structural properties of molecules. The Petra/Osiris/Molinspiration (POM) model is a combination of computational tools used to predict drug-relevant properties.

While a specific POM analysis for this compound has not been reported, this approach has been applied to various other classes of compounds, including some containing morpholine-like fragments, to predict their pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govmdpi.comnih.gov These calculations can estimate properties such as lipophilicity (cLogP), aqueous solubility, and potential for drug-likeness and toxicity risks. mdpi.comresearchgate.net For example, Molinspiration calculates cLogP based on fragment contributions and correction factors, a method noted for its robustness. researchgate.net Osiris Property Explorer is used to predict drug-relevant properties and potential toxicity issues, with results often color-coded to indicate risk levels. mdpi.com Such theoretical predictions are instrumental in the early stages of drug discovery for filtering out compounds with undesirable properties. researchgate.net

Analysis of Molecular Electronic Properties

Computational analysis of this compound and its analogues provides significant insights into their electronic characteristics, which are crucial for understanding their chemical behavior and potential as bioactive molecules.

The basicity of the nitrogen atoms in this compound is a key determinant of its chemical and pharmacological properties. The morpholine ring contains a tertiary amine nitrogen, while the but-2-yn-1-amine (B3052429) side chain has a primary amine nitrogen.

The nitrogen atom within the morpholine ring is generally considered a weak base. nih.govacs.org Its lone pair of electrons is primarily in an sp³ hybrid orbital. libretexts.org However, several factors influence its basicity. The presence of the oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which tends to decrease the electron density on the nitrogen, thereby reducing its basicity. masterorganicchemistry.com

The primary amine nitrogen at the end of the butynyl chain is also basic. libretexts.org Its basicity is influenced by the hybridization of the nitrogen atom and the electronic effects of the rest of the molecule. masterorganicchemistry.com Generally, alkylamines are more basic than ammonia (B1221849) due to the electron-donating nature of alkyl groups. libretexts.org

A comparative analysis of the basicity of different nitrogen-containing functional groups is presented in the table below.

Functional GroupHybridization of NitrogenTypical pKa of Conjugate AcidRelative Basicity
Alkylaminesp³~10-11Strong
Iminesp²~5-7Weak
Amidesp²~-1Very Weak (Essentially Neutral)
Aniline (B41778)sp²~4.6Weak
Pyridinesp²~5.2Weak
Nitrilesp~-10Extremely Weak

This table provides a general comparison of the basicity of various nitrogen-containing functional groups.

The oxygen atom in the morpholine ring exerts a significant electron-withdrawing effect on the neighboring atoms. acs.org This inductive effect reduces the electron density on the nitrogen atom, making the morpholine nitrogen less basic compared to a simple trialkylamine. masterorganicchemistry.comstackexchange.com This reduced basicity can be advantageous in medicinal chemistry, as it can prevent undesirable interactions with biological targets and improve the pharmacokinetic profile of a drug candidate. acs.org The electron-withdrawing nature of the oxygen can also influence the reactivity of the entire morpholine ring system. acs.org

Characterization of Intermolecular Interactions

The ability of this compound to form various intermolecular interactions is fundamental to its physical properties and its potential binding to biological macromolecules.

The morpholine moiety and the primary amine group are both capable of participating in hydrogen bonding. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor. nih.govacs.org The nitrogen atom in the morpholine ring, being a weak base, can also accept a proton in a hydrogen bond. nih.gov The primary amine group (-NH2) at the end of the butynyl chain is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. nih.gov These hydrogen bonding capabilities are critical for the solubility of the compound in aqueous environments and for its interaction with biological targets, such as enzymes and receptors. nih.govresearchgate.net

Computational Prediction of Metabolic Stability (excluding clinical outcomes)

Computational tools can be employed to predict the metabolic stability of drug candidates, providing an early indication of their potential pharmacokinetic profile. mdpi.comnih.gov These predictions are based on identifying potential sites of metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes.

For this compound, several sites are susceptible to metabolic transformations. The morpholine ring itself can be a site of oxidation. acs.org The carbon atoms adjacent to the nitrogen and oxygen atoms are potential sites for hydroxylation. The butynyl chain can also undergo various metabolic reactions.

Machine learning models and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict metabolic stability, expressed as parameters like half-life (T₁/₂) or clearance. mdpi.comnih.govresearchgate.net These models are trained on large datasets of compounds with experimentally determined metabolic stability and can provide valuable, albeit predictive, insights into the metabolic fate of new chemical entities. mdpi.comsciforum.net

Future Perspectives and Research Directions for 4 Morpholin 4 Yl but 2 Yn 1 Amine Analogues

Development of Advanced Synthetic Methodologies for Novel Analogues

The creation of diverse and structurally complex analogues of 4-(morpholin-4-yl)but-2-yn-1-amine hinges on the development of sophisticated and efficient synthetic strategies. Research is moving beyond traditional methods to embrace advanced catalytic systems and multi-step procedures that allow for precise control over the final molecular architecture.

One promising direction is the use of palladium-catalyzed reactions. For instance, a key strategy involves the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. e3s-conferences.org This methodology facilitates the creation of enantiopure cis-3,5-disubstituted morpholines, which are challenging to produce through other means. e3s-conferences.org The process typically starts from a readily available N-protected amino alcohol, which is converted to an allyl ether. Subsequent deprotection and Pd-catalyzed N-arylation yield the desired morpholine (B109124) products in moderate to good yields. e3s-conferences.org

Another area of development focuses on the synthesis of complex heterocyclic systems incorporating the morpholine moiety, such as quinoline (B57606) and quinazoline (B50416) derivatives. The synthesis of 2-morpholino-4-anilinoquinoline derivatives, for example, begins with the chlorination of 2-morpholinoquinolin-4-ol using phosphorus oxychloride. nih.gov The resulting 4-chloro-2-morpholinoquinoline serves as a versatile intermediate that can be reacted with various anilines to generate a library of analogues with diverse substitutions on the aniline (B41778) ring. nih.gov Similarly, novel 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been synthesized through a multi-step process involving the cyclization of substituted anthranilic acids with morpholine-4-carboxamide, followed by chlorination and subsequent reaction with various aryl amines. nih.gov These multi-step pathways allow for the systematic modification of the molecule to explore structure-activity relationships (SAR). nih.govnih.gov

Future synthetic work will likely focus on:

Stereoselective Synthesis: Developing methods that provide specific stereoisomers, which is crucial as different stereoisomers can have vastly different biological activities. e3s-conferences.org

One-Pot Reactions: Designing multi-component reactions where several bonds are formed in a single operation, improving efficiency and reducing waste. researchgate.net

Novel Catalysts: Exploring new catalysts, such as iridium-based photoredox catalysts, for C-H functionalization, allowing for direct modifications to the morpholine ring or associated structures under mild conditions. sci-hub.se

Exploration of Novel Biological Targets and Mechanisms of Action

While morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, future research is aimed at identifying novel and more specific molecular targets. nih.govresearchgate.net This exploration is critical for developing next-generation therapeutics with improved efficacy and reduced side effects.

A significant area of investigation is in oncology, particularly the inhibition of phosphoinositide 3-kinases (PI3Ks). A series of 4-morpholino-2-phenylquinazolines and their related derivatives were evaluated as inhibitors of PI3K p110α. nih.gov Within this series, a thieno[3,2-d]pyrimidine (B1254671) derivative demonstrated potent inhibitory activity against p110α with an IC50 value of 2.0 nM and was highly selective over other PI3K isoforms and protein kinases, making it a pioneering example of a selective PI3K p110α inhibitor. nih.gov Other anticancer targets for morpholine-containing quinoline derivatives include tyrosine kinases like Bcr-Abl and Src, which are implicated in chronic myelogenous leukemia. nih.gov The mechanism of action for these compounds often involves inducing cell cycle arrest, as demonstrated by 2-morpholino-4-anilinoquinoline derivatives that cause G0/G1 arrest in HepG2 cancer cells, thereby limiting their proliferation. nih.gov

Beyond cancer, there is growing interest in the antimycobacterial potential of morpholine analogues. A series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides showed significant activity against Mycobacterium tuberculosis, including strains resistant to standard therapies. nih.gov The mechanism here is distinct from oncology, highlighting the versatility of the morpholine scaffold in targeting different pathogens. nih.gov Additionally, certain N-phenylquinazolin-4-amine derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, presenting a potential therapeutic avenue for inflammation with a better safety profile than traditional NSAIDs. nih.gov

Future research will likely focus on:

Kinase Inhibitor Selectivity: Further refining structures to achieve higher selectivity for specific kinase isoforms to minimize off-target effects. nih.gov

Antimicrobial Mechanisms: Elucidating the precise mechanisms by which morpholine analogues inhibit the growth of bacteria and fungi to combat rising antimicrobial resistance. researchgate.netnih.gov

Neurodegenerative Diseases: Investigating the potential of these analogues to modulate targets relevant to neurodegenerative disorders, an area where morpholine's blood-brain barrier permeability could be advantageous.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing the drug discovery pipeline for morpholine analogues. This integrated approach accelerates the identification of promising lead compounds, optimizes their properties, and provides deep insights into their mechanisms of action. rug.nl

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. Both 2D and 3D-QSAR analyses have been successfully applied to series of morpholine derivatives, such as the 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides. nih.gov These models establish a mathematical correlation between the physicochemical properties of the compounds and their biological activity, indicating the specific steric and electronic requirements for potency. nih.gov Similarly, 3D-QSAR studies on 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives helped to justify the observed anti-inflammatory and analgesic activity profiles, guiding further modifications. nih.gov

Molecular docking is another powerful tool used to predict how a ligand will bind to the active site of a biological target. It has been used to study the interactions of morpholine-derived thiazoles with bovine carbonic anhydrase-II and to understand the binding of quinazoline derivatives to the COX-2 enzyme. nih.govresearchgate.net These simulations provide a structural basis for the observed activity and can reveal key interactions, such as hydrogen bonds, that are critical for binding affinity. mdpi.com For example, molecular dynamics simulations of novel 4-hydroxyquinazoline (B93491) derivatives revealed that a hydrogen bond with the amino acid ASP766 might be crucial for overcoming drug resistance. mdpi.com

The typical workflow involves:

Virtual Screening/De Novo Design: Using computational methods to screen large virtual libraries or design novel molecules that are predicted to bind to a specific target. rug.nl

Computational Prioritization: Employing scoring functions and QSAR models to rank the designed compounds and select the most promising candidates for synthesis. rug.nl

Chemical Synthesis: Synthesizing the prioritized compounds using advanced methodologies as described in section 7.1. nih.govmdpi.com

Experimental Validation: Testing the synthesized compounds in vitro and in vivo to determine their actual biological activity and validate the computational predictions. nih.govresearchgate.net

This iterative cycle of computational design and experimental feedback allows for a more rational and efficient approach to drug development, reducing the time and cost associated with bringing a new therapeutic agent to market. rug.nlresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.